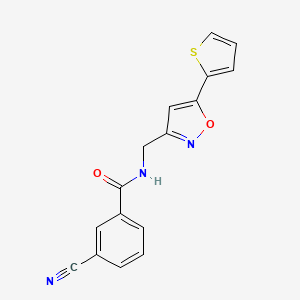

3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c17-9-11-3-1-4-12(7-11)16(20)18-10-13-8-14(21-19-13)15-5-2-6-22-15/h1-8H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPHRWFPVBOIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can be achieved through several methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

Industry: Used in the development of new materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Cyan vs. Methyl/Halogen: The cyano group in the target compound increases polarity compared to methyl () or halogen substituents (), likely improving aqueous solubility.

Physicochemical Properties

Spectral Data

- IR Spectroscopy : The target compound’s nitrile group would exhibit a sharp peak near ~2200 cm⁻¹, distinct from carbonyl signals (~1670 cm⁻¹) in compounds like 8a ().

- ¹H-NMR : The thiophen-2-yl protons in the target compound would resonate at δ ~7.0–7.5 ppm, comparable to aromatic signals in 8c (δ 7.46–8.32 ppm, ).

- Mass Spectrometry : A molecular ion peak near m/z 350–360 is expected, similar to 6 (M⁺ = 348, ).

Biological Activity

3-Cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group attached to a benzamide structure, integrated with an isoxazole and a thiophene ring. This unique combination of functional groups is thought to contribute to its biological activity.

Antimicrobial Properties

Research indicates that isoxazole derivatives, including those similar to 3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, exhibit notable antimicrobial properties. Isoxazoles are known for their ability to inhibit bacterial growth and have been evaluated against various pathogens. A study demonstrated that modifications in the isoxazole ring can enhance antibacterial activity, suggesting that the presence of the thiophene moiety may also contribute positively to this effect .

Anticancer Activity

The compound has shown promise in anticancer research. Isoxazole derivatives are frequently investigated for their ability to inhibit cancer cell proliferation. For instance, a related study highlighted the anticancer potential of isoxazole compounds against various cancer cell lines, suggesting that the structural features of 3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide could be optimized for enhanced efficacy .

The mechanism by which 3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide exerts its biological effects may involve interaction with specific enzymes or receptors. Isoxazole rings can participate in hydrogen bonding and π–π interactions, which are crucial for binding with biological macromolecules. This interaction may lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Case Studies

- Antimicrobial Activity Study : A series of isoxazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .

- Anticancer Efficacy : In vitro studies on cancer cell lines showed that certain derivatives of isoxazole exhibited significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.